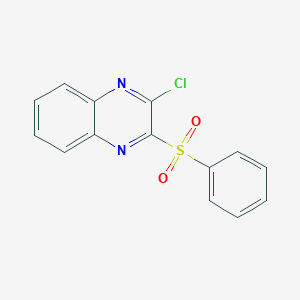

2-Chloro-3-(phenylsulfonyl)quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-3-(phenylsulfonyl)quinoxaline (PSQ) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. It is a potent antagonist of the AMPA subtype of glutamate receptors, which play a crucial role in synaptic plasticity and memory formation. PSQ has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Wirkmechanismus

2-Chloro-3-(phenylsulfonyl)quinoxaline acts as a non-competitive antagonist of the AMPA receptor, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and inhibits its function. The binding of 2-Chloro-3-(phenylsulfonyl)quinoxaline to the receptor causes a conformational change that reduces the ion channel activity and prevents the influx of calcium ions into the neuron. This mechanism of action has been implicated in the regulation of synaptic plasticity and memory formation.

Biochemical and Physiological Effects

2-Chloro-3-(phenylsulfonyl)quinoxaline has been shown to have a wide range of biochemical and physiological effects, including modulation of synaptic transmission, neuroprotection, and anti-inflammatory activity. It has been demonstrated to reduce the excitotoxicity and oxidative stress associated with ischemic stroke and traumatic brain injury. 2-Chloro-3-(phenylsulfonyl)quinoxaline has also been shown to enhance the survival and differentiation of neural stem cells, which may have implications for the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

2-Chloro-3-(phenylsulfonyl)quinoxaline has several advantages for use in laboratory experiments, including its high potency and selectivity for the AMPA receptor, its stability in solution, and its ability to cross the blood-brain barrier. However, its limitations include its relatively low solubility in water, which may require the use of organic solvents, and its potential for off-target effects on other glutamate receptors.

Zukünftige Richtungen

2-Chloro-3-(phenylsulfonyl)quinoxaline has several potential future directions for research and development. One area of interest is the development of 2-Chloro-3-(phenylsulfonyl)quinoxaline derivatives with improved pharmacokinetic properties and reduced toxicity. Another area is the investigation of the role of AMPA receptors in the pathogenesis of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-Chloro-3-(phenylsulfonyl)quinoxaline may also have applications in the field of regenerative medicine, as a modulator of neural stem cell proliferation and differentiation.

Conclusion

In conclusion, 2-Chloro-3-(phenylsulfonyl)quinoxaline is a potent and selective antagonist of the AMPA receptor that has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. Its mechanism of action, biochemical and physiological effects, advantages, and limitations make it a promising candidate for further research and development. The future directions of 2-Chloro-3-(phenylsulfonyl)quinoxaline research may lead to the development of novel drugs and therapies for neurological disorders.

Synthesemethoden

The synthesis of 2-Chloro-3-(phenylsulfonyl)quinoxaline involves the reaction of 2-chloroquinoxaline with phenylsulfonyl chloride in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution of the chlorine atom by the sulfonyl group, resulting in the formation of 2-Chloro-3-(phenylsulfonyl)quinoxaline as a white crystalline solid. The yield of the synthesis process can be optimized by adjusting the reaction conditions, such as the temperature, solvent, and stoichiometry of the reagents.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-(phenylsulfonyl)quinoxaline has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to exhibit a high affinity and selectivity for the AMPA receptor, which makes it a promising candidate for the development of drugs targeting this receptor. 2-Chloro-3-(phenylsulfonyl)quinoxaline has also been used as a tool compound to investigate the role of AMPA receptors in various physiological and pathological processes.

Eigenschaften

Produktname |

2-Chloro-3-(phenylsulfonyl)quinoxaline |

|---|---|

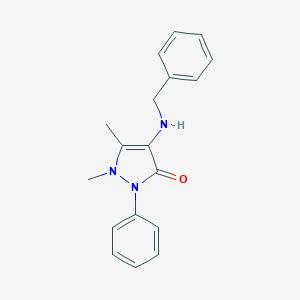

Molekularformel |

C14H9ClN2O2S |

Molekulargewicht |

304.8 g/mol |

IUPAC-Name |

2-(benzenesulfonyl)-3-chloroquinoxaline |

InChI |

InChI=1S/C14H9ClN2O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)20(18,19)10-6-2-1-3-7-10/h1-9H |

InChI-Schlüssel |

ZBDWWRZJWLUXAY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2Cl |

Kanonische SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B249308.png)

![7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B249311.png)

![3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B249313.png)

![1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B249315.png)

![Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B249316.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide](/img/structure/B249337.png)